molecular formula C14H11ClN4O2S B4451182 (4-Chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]furan-2-yl]methanone

(4-Chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]furan-2-yl]methanone

Cat. No.: B4451182
M. Wt: 334.8 g/mol
InChI Key: RQKINUUNTPUZKS-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]furan-2-yl]methanone is a complex organic compound that features a chlorophenyl group, a methyltetrazolyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]furan-2-yl]methanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.

    Attachment of the Methyltetrazolyl Group: The methyltetrazolyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by the methyltetrazolyl group.

    Formation of the Sulfanylmethyl Linkage: This step involves the formation of a sulfanylmethyl linkage between the furan ring and the methyltetrazolyl group, typically through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]furan-2-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]thiophene-2-yl]methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (4-Chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]pyrrole-2-yl]methanone: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of (4-Chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]furan-2-yl]methanone lies in its combination of a furan ring with a methyltetrazolyl group and a chlorophenyl group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-chlorophenyl)-[5-[(1-methyltetrazol-5-yl)sulfanylmethyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-19-14(16-17-18-19)22-8-11-6-7-12(21-11)13(20)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKINUUNTPUZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC=C(O2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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